

# Introduction to TRPC6 and its Pathophysiological Role

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | BI 01383298 |           |
| Cat. No.:            | B15584180   | Get Quote |

Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel that allows the passage of calcium (Ca<sup>2+</sup>) and other cations across the cell membrane.[1][2][3] It is a key component of the slit diaphragm in podocytes, the specialized cells of the kidney's filtration barrier.[1][2] TRPC6 can be activated by various stimuli, including G-protein coupled receptor (GPCR) activation leading to the production of diacylglycerol (DAG), as well as by mechanical stress.[3][4]

Overexpression or gain-of-function mutations in the TRPC6 gene have been strongly implicated in the pathogenesis of Focal Segmental Glomerulosclerosis (FSGS), a leading cause of kidney failure.[1][2][5][6] This excessive TRPC6 activity leads to an uncontrolled influx of calcium into podocytes.[5][6] Elevated intracellular calcium levels trigger a cascade of detrimental events, including cytoskeletal reorganization, detachment of podocyte foot processes from the glomerular basement membrane, and ultimately, podocyte loss (depletion). [5][6] This damage to the glomerular filtration barrier results in proteinuria, a hallmark of FSGS. [5] Beyond the kidney, aberrant TRPC6 activity is also associated with pathological cardiac hypertrophy and fibrosis.[4][7][8]

# BI 749327 and BI 764198: Potent and Selective TRPC6 Inhibitors

BI 749327 is an orally bioavailable, potent, and selective antagonist of the TRPC6 channel that has been extensively characterized in preclinical studies.[1][7][9] BI 764198 is a novel, selective, oral TRPC6 inhibitor that has advanced into clinical trials for the treatment of FSGS.



[5][10][11][12][13][14] While specific preclinical data for BI 764198 is less detailed in the public domain, its mechanism of action is understood to be the same as BI 749327.

### **Quantitative Data: Potency and Selectivity of BI 749327**

The inhibitory potency of BI 749327 has been determined using electrophysiological assays, specifically whole-cell patch-clamp recordings in HEK293 cells engineered to express TRPC6 channels.[1][10] The half-maximal inhibitory concentration (IC $_{50}$ ) values demonstrate the compound's high affinity for TRPC6 across different species.

| Target | Species    | IC50 (nM)        |
|--------|------------|------------------|
| TRPC6  | Mouse      | 13[1][9][15][16] |
| TRPC6  | Human      | 19[9][16][17]    |
| TRPC6  | Guinea Pig | 15[9][16][17]    |

BI 749327 also exhibits significant selectivity for TRPC6 over its most closely related TRPC family members, TRPC3 and TRPC7.[1][9][15]

| Target | Species | IC50 (nM)     | Selectivity vs.<br>mTRPC6 |
|--------|---------|---------------|---------------------------|
| TRPC3  | Mouse   | 1,100[10][15] | 85-fold[1][9]             |
| TRPC7  | Mouse   | 550[10][15]   | 42-fold[1][9]             |

## Core Mechanism of Action: Inhibition of the TRPC6-Calcineurin-NFAT Pathway

The primary mechanism of action for both BI 749327 and BI 764198 is the direct inhibition of the TRPC6 ion channel. By blocking this channel, the inhibitors prevent the excessive influx of Ca<sup>2+</sup> into cells, even in the presence of pathological stimuli. This interruption of the initial trigger in the disease cascade leads to the suppression of downstream signaling pathways responsible for cellular damage and fibrosis.[1][4][7]



The most well-documented downstream pathway affected is the calcineurin-NFAT signaling cascade.[1][4] Calcineurin is a calcium-dependent phosphatase that, when activated by elevated intracellular Ca<sup>2+</sup>, dephosphorylates NFAT. This dephosphorylation allows NFAT to translocate into the nucleus, where it acts as a transcription factor to promote the expression of pro-hypertrophic and pro-fibrotic genes.[1][4] By preventing the initial Ca<sup>2+</sup> influx, BI 749327 effectively inhibits the activation of calcineurin and the subsequent nuclear translocation of NFAT, thereby blocking the transcription of genes that contribute to tissue remodeling and fibrosis.[1][7]



Click to download full resolution via product page

**Figure 1:** Simplified signaling pathway of TRPC6-mediated pathology and its inhibition by BI 749327/BI 764198.

### **Experimental Protocols**

The mechanism of action of BI 749327 has been elucidated through a series of in vitro and in vivo experiments.

#### **In Vitro Assays**

This technique was used to directly measure the inhibitory effect of BI 749327 on TRPC6 channel currents.[10]



- Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected to express mouse, human, or guinea pig TRPC6 channels.[10]
- Protocol:
  - Cells are voltage-clamped at a holding potential of -60 mV.
  - A voltage ramp protocol (e.g., -100 mV to +100 mV over 200 ms) is applied every 10 seconds to elicit TRPC6 currents.
  - The TRPC6 channel is activated by perfusing the cells with a solution containing a TRPC6 agonist, such as 100 μM 1-oleoyl-2-acetyl-sn-glycerol (OAG).
  - Once a stable activated current is achieved, cells are co-perfused with varying concentrations of BI 749327 (e.g., 1 nM to 1 μM) to determine dose-dependent inhibition.
  - Current amplitudes are measured at specific voltages to construct a dose-response curve and calculate the IC<sub>50</sub> value.[2]

This assay quantifies the effect of BI 749327 on the TRPC6-mediated activation of the NFAT transcription factor.[1][10]

- Cell Line: HEK293T cells.
- Protocol:
  - Cells are co-transfected with an NFAT-luciferase reporter plasmid and a plasmid expressing either wild-type or a gain-of-function mutant of TRPC6.
  - Transfected cells are then treated with varying concentrations of BI 749327 (e.g., 100, 250, and 500 nM).[15]
  - After a suitable incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.
  - A decrease in luciferase activity in the presence of BI 749327 indicates inhibition of NFAT activation.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Structural basis for pharmacological modulation of the TRPC6 channel PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPC Wikipedia [en.wikipedia.org]
- 5. TRPC6 Inhibitor BI 764198 in Focal Segmental Glomerulosclerosis: Phase 2 Study Design
  PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]



- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pardon Our Interruption [boehringer-ingelheim.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Podocyte-Targeted Therapy Shows Efficacy for Patients With FSGS | Docwire News [docwirenews.com]
- 14. A randomized, Phase I study of the safety, tolerability, and pharmacokinetics of BI 764198, a transient receptor potential channel 6 (TRPC6) inhibitor, in healthy Japanese men PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
- 16. axonmedchem.com [axonmedchem.com]
- 17. BI-749327 | TRP/TRPV Channel | TargetMol [targetmol.com]
- To cite this document: BenchChem. [Introduction to TRPC6 and its Pathophysiological Role].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15584180#bi-01383298-mechanism-of-action]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com